molecular formula C8H6BrCl B13637833 1-(2-Bromovinyl)-2-chlorobenzene

1-(2-Bromovinyl)-2-chlorobenzene

Cat. No.: B13637833
M. Wt: 217.49 g/mol
InChI Key: GPCNKFPFMMMJBW-AATRIKPKSA-N
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Description

(E)-1-(2-bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group and a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include epoxides and other oxidized compounds.

    Reduction: Products include alkenes and alkanes.

Scientific Research Applications

(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-bromovinylbenzene: Similar structure but lacks the chlorine atom on the benzene ring.

    (E)-2-chlorovinylbenzene: Similar structure but lacks the bromine atom on the vinyl group.

    (E)-1-(2-bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.

Uniqueness

(E)-1-(2-bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-2-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+

InChI Key

GPCNKFPFMMMJBW-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CBr)Cl

Origin of Product

United States

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